molecular formula C10H8BFN2O2 B14086393 2-(4-Fluorophenyl)pyrimidine-5-boronic acid

2-(4-Fluorophenyl)pyrimidine-5-boronic acid

Cat. No.: B14086393
M. Wt: 217.99 g/mol
InChI Key: ICTTWQRFYUCWFG-UHFFFAOYSA-N
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Description

(2-(4-Fluorophenyl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C10H8BFN2O2. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The presence of both a fluorophenyl and a pyrimidinyl group makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Fluorophenyl)pyrimidin-5-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-(4-fluorophenyl)pyrimidine using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods: While specific industrial production methods for (2-(4-Fluorophenyl)pyrimidin-5-yl)boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors for better control, and employing high-throughput screening for catalyst and condition optimization .

Chemical Reactions Analysis

Types of Reactions: (2-(4-Fluorophenyl)pyrimidin-5-yl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . This reaction is facilitated by a palladium catalyst and a base, typically in an aqueous or alcoholic solvent.

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The primary mechanism of action for (2-(4-Fluorophenyl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst .

Properties

Molecular Formula

C10H8BFN2O2

Molecular Weight

217.99 g/mol

IUPAC Name

[2-(4-fluorophenyl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C10H8BFN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6,15-16H

InChI Key

ICTTWQRFYUCWFG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2=CC=C(C=C2)F)(O)O

Origin of Product

United States

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